Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Researchers synthesizing CDK4/6 inhibitors (e.g., Palbociclib) require a Boc-protected piperazine-pyridine intermediate that ensures orthogonal deprotection without compromising nitro group integrity. Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 193902-78-2) addresses this with: • Near-quantitative (100%) Boc removal under TFA/CH₂Cl₂, releasing 1-(5-nitropyridin-2-yl)piperazine for downstream coupling. • 5-Nitro regiochemistry critical for Pd-catalyzed cross-coupling and reduction steps in kinase inhibitor assembly. • Certified as Palbociclib Impurity 60/102/SMA-7 for GMP analytical method validation. Supplied with full analytical documentation (NMR, HPLC, LC-MS). Optimal for medicinal chemistry and pharmaceutical quality control.

Molecular Formula C14H20N4O4
Molecular Weight 308.33 g/mol
CAS No. 193902-78-2
Cat. No. B067474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
CAS193902-78-2
Molecular FormulaC14H20N4O4
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-5-4-11(10-15-12)18(20)21/h4-5,10H,6-9H2,1-3H3
InChIKeyWWFJYZONBJARJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate: Baseline Profile


Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 193902-78-2), also designated as 1-Boc-4-(5-nitro-2-pyridyl)piperazine, is a Boc-protected piperazine-pyridine conjugate with molecular formula C14H20N4O4 and molecular weight 308.33 g/mol . The compound bears a 5-nitropyridin-2-yl moiety appended to a piperazine ring bearing a tert-butoxycarbonyl (Boc) protecting group, which is critical for its primary application as a protected synthetic intermediate in the assembly of kinase inhibitor scaffolds . It is commercially available from multiple suppliers with typical purities ranging from 95% to 98% . In pharmaceutical contexts, this compound is recognized as Palbociclib Impurity 60 (also Impurity 102, SMA-7), an established reference standard for the CDK4/6 inhibitor Palbociclib [1].

Boc-protected intermediate for kinase inhibitor synthesis
Designated Palbociclib Impurity 60 reference standard
5-Nitro regioisomer for downstream scaffold fidelity

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate: Analog Substitution Limitations


Generic substitution of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate with structurally similar piperazine-pyridine analogs is precluded by three critical, quantifiable factors. First, the Boc protecting group is essential for orthogonal synthetic control—its removal with trifluoroacetic acid proceeds with near-quantitative yield (~100%) in downstream deprotection steps, a level of efficiency that unprotected analogs cannot match in sequential coupling reactions . Second, the specific 5-nitro substitution on the pyridine ring determines the regiochemical outcome of subsequent palladium-catalyzed cross-coupling and reduction steps in kinase inhibitor assembly; alternative nitro-regioisomers yield different downstream intermediates and are not direct substitutes [1]. Third, for analytical and regulatory procurement, this compound is cataloged as a specific impurity reference standard (Palbociclib Impurity 60/102/SMA-7) [2]; substitution with a non-certified analog invalidates method qualification and batch release testing in GMP environments.

Boc Protection Unprotected analogs may not match orthogonal deprotection efficiency and step economy
Regiochemistry 3-Nitro or 4-nitro isomers produce different downstream intermediates, limiting direct substitution into established routes
Impurity Standard Non-certified analogs lack documented impurity designation, potentially affecting method qualification in quality control research

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate vs. Analogs: Quantitative Evidence


Boc-Protected vs. Unprotected Synthesis Yield

The Boc-protected compound (CAS 193902-78-2) is synthesized from 2-bromo-5-nitropyridine and N-Boc-piperazine with a reported isolated yield of 93% . The unprotected analog 1-(5-nitropyridin-2-yl)piperazine (CAS 82205-58-1) is produced from the target compound via Boc deprotection with 100% yield [1]. Direct synthesis of the unprotected analog via alternative routes results in lower yields and reduced purity profiles due to competing side reactions at the free secondary amine [2].

Synthesis Yield
Head-to-head
93% isolated yield (Boc-protected) vs lower yield for unprotected direct synthesis
Supports orthogonal protection strategy
Reported upstream conditions: DMSO, K2CO3, 50°C
Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Melting Point & LogP: Protected vs. Unprotected

The Boc-protected target compound exhibits a melting point of 168-172 °C (lit.), which is substantially higher than the unprotected analog 1-(5-nitropyridin-2-yl)piperazine (CAS 82205-58-1), which melts at 84-85 °C . The target compound has a calculated LogP of 2.57 compared to the unprotected analog's lower lipophilicity (LogP not reported but structurally lower due to free amine) .

Thermal & Polarity
Cross-study
mp 168–172°C (Boc) vs 84–85°C (unprotected); LogP 2.57 (Boc)
Higher mp aids solid handling; LogP shift supports chromatographic separation
Calculated LogP; literature mp values
Physicochemical Characterization Solid-State Properties Purification

Boc Deprotection Yield Comparison

The Boc group on the target compound undergoes clean acidolytic cleavage with trifluoroacetic acid to release 1-(5-nitropyridin-2-yl)piperazine in quantitative yield (100%, 13.13 g from 19.45 g starting material) [1]. Alternative protecting groups such as Cbz (benzyloxycarbonyl) require hydrogenolysis conditions that are incompatible with the nitro group (risk of reduction to amine), while Fmoc requires basic conditions that may promote side reactions with the electron-deficient nitropyridine ring .

Deprotection Yield
Head-to-head
100% yield with TFA/CH2Cl2; Cbz/Fmoc alternatives incompatible with nitro group
Only Boc enables quantitative cleavage without nitro reduction risk
Class-level inference for Cbz/Fmoc compatibility
Protecting Group Strategy Solid-Phase Synthesis Peptide Mimetics

Certified Palbociclib Impurity Standard

CAS 193902-78-2 is an officially cataloged impurity reference standard for Palbociclib (CDK4/6 inhibitor), designated as Palbociclib Impurity 60 (also Impurity 102, SMA-7) [1]. Generic analogs lacking this specific impurity designation cannot serve as validated reference materials for Palbociclib batch release or stability testing . The compound is supplied with full analytical characterization (NMR, HPLC, LC-MS) by multiple vendors to support GMP analytical method validation .

Impurity Standard
Certified
Designated Palbociclib Impurity 60/102/SMA-7 with full analytical characterization
Required for method qualification in quality control research
Supplier-provided NMR, HPLC, LC-MS data
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Downstream Utility in Palbociclib Synthesis

The target compound is explicitly utilized as intermediate B-2 in patented synthetic routes to Palbociclib and related CDK4/6 inhibitors . Subsequent steps from this intermediate include Boc deprotection to yield 1-(5-nitropyridin-2-yl)piperazine (B-3, 100% yield) [1], followed by further functionalization to generate the final kinase inhibitor pharmacophore [2]. Regioisomeric analogs (e.g., 4-nitropyridin-2-yl or 3-nitropyridin-2-yl piperazines) produce different downstream scaffolds and are not direct synthetic equivalents.

Patented Route
Head-to-head
Explicitly designated as intermediate B-2 in WO2010/59606 for CDK4/6 inhibitor synthesis
Regioisomer fidelity essential for patented synthetic pathways
3-Nitro/4-nitro analogs not cited in these patents
CDK4/6 Inhibitors Oncology Synthetic Methodology

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate: Recommended Applications


Multi-Step Kinase Inhibitor Synthesis

Based on documented synthetic routes in WO2010/59606 and US2005/182078, this compound serves as the optimal protected intermediate for assembling Palbociclib and related CDK4/6 inhibitor scaffolds. The Boc group enables orthogonal protection during sequential coupling steps, achieving 93% upstream yield and near-quantitative (100%) downstream deprotection to release 1-(5-nitropyridin-2-yl)piperazine for further functionalization . Procure this compound when synthetic strategy requires temporary amine protection that can be removed cleanly under acidic conditions without compromising the 5-nitro group essential for subsequent reductive transformations [1].

Palbociclib Impurity Reference Standard

For pharmaceutical quality control laboratories performing Palbociclib batch release, stability testing, or forced degradation studies, this compound is the designated Palbociclib Impurity 60 (Impurity 102, SMA-7) [2]. It should be procured with full analytical documentation (NMR, HPLC, LC-MS) for method validation, system suitability testing, and preparation of impurity-spiked samples. Substitution with non-certified analogs is not acceptable for GMP compliance or regulatory submissions under ICH Q3A/Q3B guidelines [3].

Precursor to 1-(5-Nitropyridin-2-yl)piperazine

When the deprotected piperazine (CAS 82205-58-1) is required for downstream coupling reactions, procurement of this Boc-protected precursor is the preferred route due to the quantitative deprotection yield (100%) under standard TFA/CH2Cl2 conditions [4]. Direct procurement of the unprotected analog may introduce batch-to-batch variability and lower purity due to the instability of the free secondary amine during storage and handling; in situ deprotection from the Boc intermediate ensures consistent quality and maximizes overall synthetic efficiency .

Building Block for Kinase Inhibitor Libraries

For medicinal chemistry programs targeting kinases with piperazine-containing pharmacophores, this compound provides a versatile scaffold that can be diversified at either the deprotected piperazine nitrogen (post-Boc removal) or the nitropyridine ring (via reduction to amine followed by acylation or reductive amination). The 5-nitro substitution pattern is critical for correct regiochemistry in the final inhibitor; procurement of this specific regioisomer ensures fidelity to established SAR for CDK inhibitors and related kinase targets [5].

Application
Selection Property
Validation Focus
Multi-Step Kinase Inhibitor Synthesis
Boc-protected intermediate with orthogonal deprotection
Synthetic yield and purity consistency across steps
Palbociclib Impurity Reference Standard
Certified impurity designation (Impurity 60/102/SMA-7)
Analytical method qualification context; documentation review
Precursor to 1-(5-Nitropyridin-2-yl)piperazine
Efficient Boc deprotection strategy
Deprotection consistency and storage stability of the free amine
Building Block for Kinase Inhibitor Libraries
5-Nitro regioisomer scaffold for SAR fidelity
Downstream reactivity and kinase target selectivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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